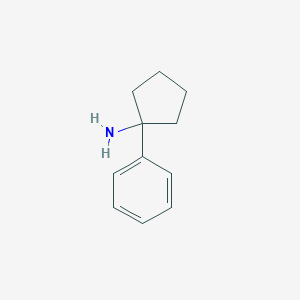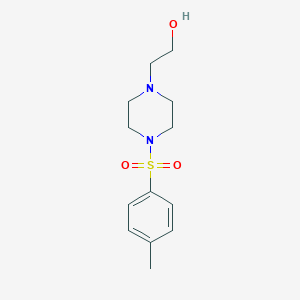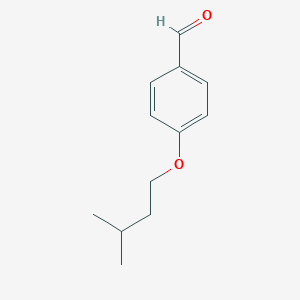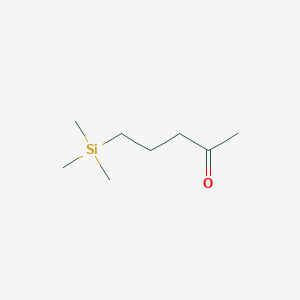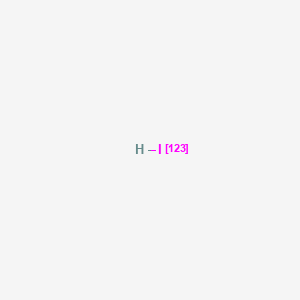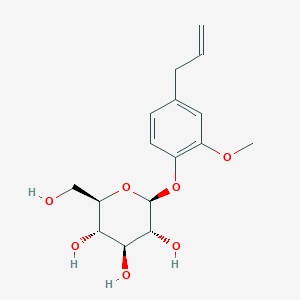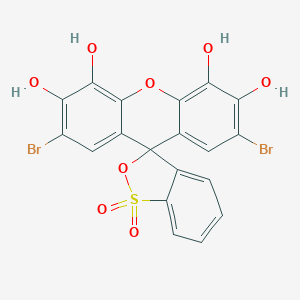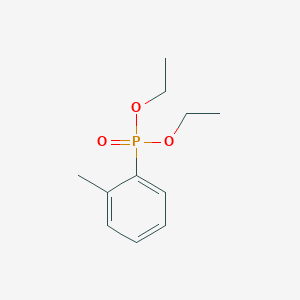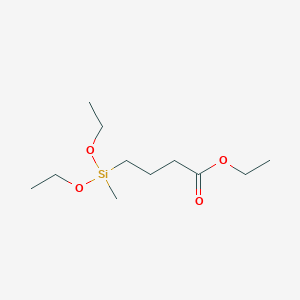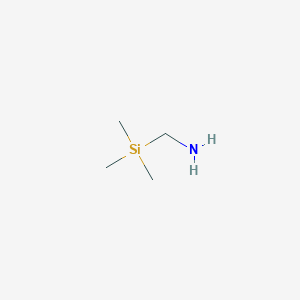
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
作用机制
The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
生化和生理效应
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can induce oxidative stress, DNA damage, and apoptosis in cancer cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can reduce tumor growth and improve survival rates in animal models of cancer. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.
未来方向
There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one and the development of new 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one derivatives with improved potency and selectivity. Additionally, the potential use of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.
合成方法
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one as a yellow crystalline solid with a melting point of 77-78°C. The purity of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be improved by recrystallization from ethanol or ethyl acetate.
科学研究应用
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a plant growth regulator and as a fungicide.
属性
CAS 编号 |
19396-77-1 |
|---|---|
产品名称 |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
InChI 键 |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
规范 SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
同义词 |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



